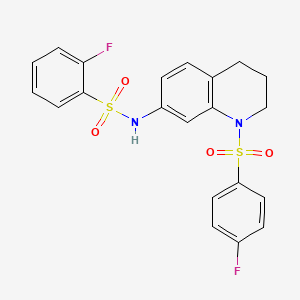
2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as CP-544326, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a critical role in regulating sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
This research investigates the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes from humans and rats. It highlights the metabolic pathways and identifies the cytochrome P450 isoforms responsible for the metabolism of these compounds, providing insights into their biotransformation and potential implications for human health and safety (Coleman et al., 2000).
Coordination Complexes of Pyrazole-Acetamide Derivatives
This study synthesizes and characterizes novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. It explores the effect of hydrogen bonding on the self-assembly process and evaluates the antioxidant activity of the ligands and their complexes. The research contributes to the understanding of metal-organic frameworks and their potential applications in catalysis and antioxidant development (Chkirate et al., 2019).
Cyclizations of Diastereomeric o-Haloanilide Atropisomers
This paper examines the outcomes of radical cyclizations and Heck reactions of N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides, focusing on the influence of chiral axes and stereocenters on the reaction. The findings provide insights into the mechanisms of radical cyclization and Heck reaction, offering valuable information for the synthesis of complex organic compounds (Guthrie et al., 2011).
Anticancer Activity of Thiazole Derivatives
This research synthesizes new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluates their anticancer activity. The compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, showcasing some derivatives with high selectivity and potential as anticancer agents (Evren et al., 2019).
Synthesis of Heterocyclic Compounds from Acetamide Precursors
This study details the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. It demonstrates the flexibility of the acetamide moiety in generating diverse heterocyclic structures with potential biological activities, illustrating the versatility of acetamide derivatives in medicinal chemistry (Shams et al., 2010).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-2-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOKTBAIORESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)



![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)
![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)